molecular formula C31H34N2O9S B11211260 Methyl 4-((6,7-dimethoxy-2-(4-(morpholinosulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(4-(morpholinosulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11211260
M. Wt: 610.7 g/mol
InChI Key: PABUYLCZBXKLDQ-UHFFFAOYSA-N
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Description

METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, a morpholine sulfonyl group, and a benzoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the morpholine sulfonyl group, and the final esterification to form the benzoate ester. Common synthetic routes may involve:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine sulfonyl group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE: shares structural similarities with other tetrahydroisoquinoline derivatives and morpholine sulfonyl compounds.

    Other Tetrahydroisoquinoline Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.

Uniqueness

The uniqueness of METHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C31H34N2O9S

Molecular Weight

610.7 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(4-morpholin-4-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C31H34N2O9S/c1-38-28-18-23-12-13-33(30(34)21-6-10-25(11-7-21)43(36,37)32-14-16-41-17-15-32)27(26(23)19-29(28)39-2)20-42-24-8-4-22(5-9-24)31(35)40-3/h4-11,18-19,27H,12-17,20H2,1-3H3

InChI Key

PABUYLCZBXKLDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)COC5=CC=C(C=C5)C(=O)OC)OC

Origin of Product

United States

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